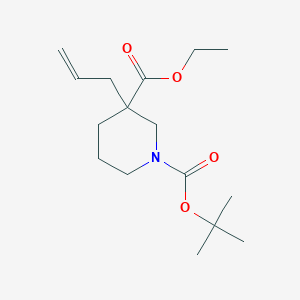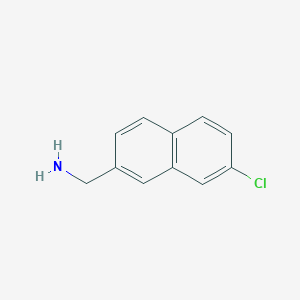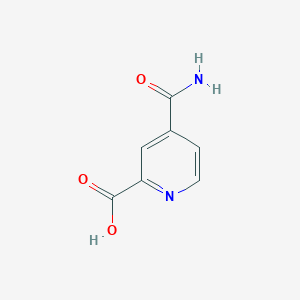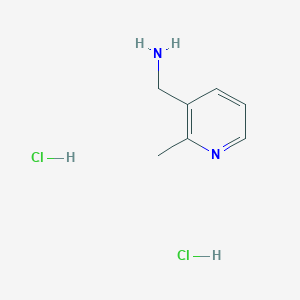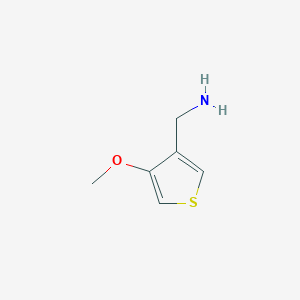
N3-Methyl pantoprazole
描述
N3-Methyl pantoprazole is a derivative of pantoprazole, a proton pump inhibitor commonly used to treat conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. This compound is characterized by the addition of a methyl group at the N3 position of the benzimidazole ring, which may influence its pharmacological properties and stability.
作用机制
Target of Action
N3-Methyl Pantoprazole, like its parent compound Pantoprazole, is a proton pump inhibitor (PPI). Its primary target is the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production. By inhibiting this enzyme, this compound effectively suppresses gastric acid secretion .
Mode of Action
This compound exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of this compound to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The inhibition of the (H+, K+)-ATPase enzyme by this compound affects the gastric acid secretion pathway, leading to a decrease in stomach acidity. This can have downstream effects on various biochemical pathways, particularly those involved in digestion. For instance, it has been shown to attenuate MAPK (ERK1/2, JNK, p38)–NF-κB and apoptosis signaling pathways after renal ischemia/reperfusion injury in rats .
Pharmacokinetics
The pharmacokinetic properties of this compound are likely to be similar to those of Pantoprazole. Pantoprazole is rapidly and well absorbed, with a bioavailability of 77% . It is extensively metabolized in the liver, primarily by CYP2C19 and CYP3A4 . The elimination half-life of Pantoprazole is approximately 1 hour, but this can increase to 3.5 to 10 hours in individuals with CYP2C19 deficiency . About 71% of Pantoprazole is excreted in the urine as metabolites .
Result of Action
The primary result of this compound’s action is the suppression of gastric acid secretion. This leads to a decrease in stomach acidity, which can promote the healing of tissue damage caused by gastric acid, such as erosive esophagitis . It can also provide gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs .
Action Environment
The action of this compound, like other PPIs, can be influenced by various environmental factors. For instance, the pH of the stomach can affect the activation of the drug, as PPIs are weak bases that accumulate in the acidic space of the parietal cell before being converted to active sulfenamide derivatives . Additionally, factors such as diet, co-administration with other medications, and individual variations in drug metabolism can also influence the drug’s action, efficacy, and stability.
生化分析
Biochemical Properties
N3-Methyl pantoprazole plays a significant role in biochemical reactions, particularly in the inhibition of the H+/K+ ATPase enzyme found in the gastric parietal cells. This enzyme is crucial for the secretion of gastric acid. By inhibiting this enzyme, this compound effectively reduces gastric acid production. The compound interacts with the enzyme through covalent binding, leading to a prolonged duration of action .
Cellular Effects
This compound influences various types of cells, particularly those in the gastrointestinal tract. It affects cellular processes by inhibiting the proton pump, which in turn reduces the acidity in the stomach. This reduction in acidity can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the decreased acidity can lead to changes in the expression of genes involved in acid production and secretion .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of the H+/K+ ATPase enzyme. This inhibition occurs through the covalent binding of the compound to the enzyme’s cysteine residues. This binding prevents the enzyme from functioning properly, thereby reducing gastric acid secretion. Additionally, this compound may influence gene expression by altering the transcription of genes involved in acid production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing gastric acid secretion. Its efficacy may decrease over time due to degradation and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces gastric acid secretion without significant adverse effects. At higher doses, toxic effects such as liver damage and alterations in blood chemistry have been observed. These threshold effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. These enzymes convert this compound into inactive metabolites, which are then excreted from the body. The compound’s interaction with these enzymes can influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed in the small intestine and transported to the stomach, where it accumulates in the acidic environment of the gastric parietal cells. The compound’s distribution is influenced by transporters and binding proteins that facilitate its movement across cell membranes .
Subcellular Localization
This compound is primarily localized in the gastric parietal cells, where it exerts its inhibitory effects on the H+/K+ ATPase enzyme. The compound’s localization is directed by targeting signals that ensure it reaches the specific compartments or organelles where it is needed. Post-translational modifications may also play a role in directing this compound to its site of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-Methyl pantoprazole typically involves the methylation of pantoprazole. One common method includes the reaction of pantoprazole with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
化学反应分析
Types of Reactions
N3-Methyl pantoprazole undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methyl group at the N3 position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (MCPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be used for reduction.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound, depending on the specific reaction conditions and reagents used .
科学研究应用
N3-Methyl pantoprazole has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of methylation on the pharmacokinetics and pharmacodynamics of proton pump inhibitors.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating acid-related disorders and its efficacy compared to other proton pump inhibitors.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in quality control processes
相似化合物的比较
Similar Compounds
Pantoprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lansoprazole: Known for its rapid onset of action and high potency.
Rabeprazole: Exhibits a greater potency on a per-milligram basis compared to pantoprazole.
Uniqueness
N3-Methyl pantoprazole is unique due to the presence of the methyl group at the N3 position, which may confer enhanced stability and binding affinity. This modification can potentially lead to improved therapeutic outcomes and reduced side effects compared to other proton pump inhibitors .
属性
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4S/c1-22-13-8-10(26-16(18)19)4-5-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIXLAGYOWZQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721924-06-7 | |
| Record name | N3-Methyl pantoprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721924067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N3-METHYL PANTOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2LW553878 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride](/img/structure/B1427342.png)

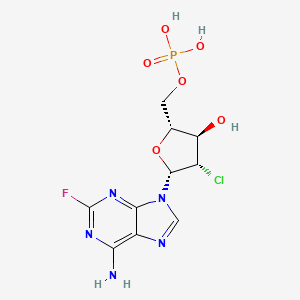
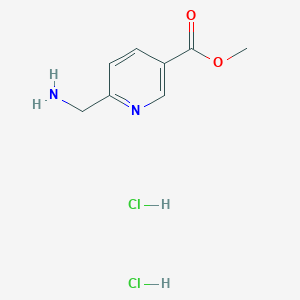

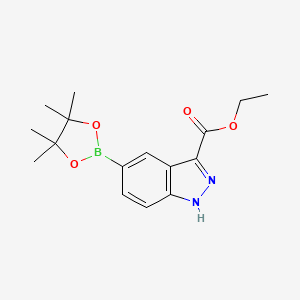
![Pyrazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1427354.png)
